molecular formula C18H18O3 B11168564 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one

3-butoxy-4-methyl-6H-benzo[c]chromen-6-one

Cat. No.: B11168564
M. Wt: 282.3 g/mol
InChI Key: WDVJNNMHOUQKQY-UHFFFAOYSA-N
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Description

Significance of the Benzo[c]chromen-6-one Scaffold in Contemporary Organic Chemistry

The 6H-benzo[c]chromen-6-one scaffold, a type of dibenzopyranone, is a privileged structure in medicinal chemistry and natural products synthesis. researchgate.netchemrxiv.org This structural motif is found in a variety of naturally occurring compounds and serves as the core for numerous biologically active molecules. orgsyn.orgtubitak.gov.tr The inherent pharmacological importance of this nucleus has driven extensive research into its synthesis and functionalization. chemrxiv.orgtubitak.gov.tr

The significance of the benzo[c]chromen-6-one scaffold is underscored by its presence in secondary metabolites that exhibit a range of biological activities. tubitak.gov.tr For instance, hydroxylated derivatives known as urolithins, which are metabolites of ellagic acid found in various plants, have been investigated for their neuroprotective and other health-promoting effects. mdpi.com The antioxidant properties of certain 6H-benzo[c]chromen-6-ones found in traditional remedies like Shilajit further highlight the therapeutic potential embedded within this chemical framework. tubitak.gov.tr The development of efficient synthetic routes to access this core structure is a key area of focus, as natural sources often provide limited quantities. researchgate.nettubitak.gov.tr

Overview of Substituted 6H-Benzo[c]chromen-6-one Derivatives and Their Chemical Diversity

The chemical diversity of substituted 6H-benzo[c]chromen-6-one derivatives is vast, with modifications on the core structure leading to a broad spectrum of chemical properties and biological activities. mdpi.comnih.gov Researchers have explored the introduction of various functional groups at different positions of the benzo[c]chromen-one ring system to modulate their therapeutic potential.

A notable class of derivatives includes the alkoxylated 6H-benzo[c]chromen-6-ones. mdpi.com Synthetic efforts have been directed towards preparing a series of these compounds with varying alkoxy chain lengths and branching patterns. mdpi.com For example, derivatives with methoxy, ethoxy, propoxy, and butoxy groups have been synthesized and studied. mdpi.com Beyond simple alkyl ethers, derivatives featuring benzyloxy and other substituted ether linkages have also been prepared. mdpi.com

Furthermore, the core structure has been functionalized with hydroxyl groups, with bis-hydroxylated analogs at specific positions being crucial for certain biological activities. nih.gov The versatility of the scaffold allows for the preparation of a wide range of analogs, driving the exploration of their structure-activity relationships in various therapeutic areas. nih.gov Synthetic strategies to achieve this diversity include Suzuki coupling reactions, Michael additions, and various metal-catalyzed or catalyst-free cyclization methods. researchgate.netbohrium.comrsc.org

Research Focus on 3-Butoxy-4-methyl-6H-benzo[c]chromen-6-one within the Context of Benzo[c]chromenone Chemistry

Within the broader landscape of benzo[c]chromenone chemistry, this compound emerges as a compound of interest. While specific, in-depth research on this particular molecule is not extensively documented in publicly available literature, its structure is indicative of the ongoing exploration into the chemical space of alkoxylated benzo[c]chromenones. The presence of a butoxy group at the 3-position and a methyl group at the 4-position suggests a targeted modification of the core scaffold, likely aimed at fine-tuning its physicochemical and biological properties.

The investigation of alkoxylated derivatives, in general, has been a fruitful area of research. For instance, a series of 3-alkoxy-6H-benzo[c]chromen-6-ones were synthesized to evaluate their potential as phosphodiesterase II (PDE2) inhibitors. mdpi.com This highlights the scientific rationale for exploring derivatives such as this compound. The lipophilicity introduced by the butoxy group, combined with the electronic and steric effects of the methyl group, could potentially influence the compound's interaction with biological targets.

Below is a table summarizing the basic chemical information for this compound.

PropertyValue
Compound Name This compound
Molecular Formula C₁₈H₁₈O₃
CAS Number 314744-80-4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

3-butoxy-4-methylbenzo[c]chromen-6-one

InChI

InChI=1S/C18H18O3/c1-3-4-11-20-16-10-9-14-13-7-5-6-8-15(13)18(19)21-17(14)12(16)2/h5-10H,3-4,11H2,1-2H3

InChI Key

WDVJNNMHOUQKQY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C2=C(C=C1)C3=CC=CC=C3C(=O)O2)C

Origin of Product

United States

Mechanistic Investigations of Chemical Transformations Involving the 6h Benzo C Chromen 6 One Core

Elucidation of Reaction Mechanisms via Theoretical and Experimental Approaches

The synthesis of the 6H-benzo[c]chromen-6-one core can be achieved through various synthetic routes, and the elucidation of their mechanisms often involves a combination of experimental studies and theoretical calculations.

One prominent method for constructing the 6H-benzo[c]chromen-6-one skeleton is through a domino Suzuki-Miyaura cross-coupling followed by oxidative lactonization . In this approach, a biaryl intermediate is first formed via the palladium-catalyzed Suzuki-Miyaura coupling, which then undergoes intramolecular cyclization to form the lactone ring. researchgate.net This process is often catalyzed by in-situ generated palladium nanoparticles under aqueous and aerobic conditions. chemrxiv.org

Another versatile strategy involves multicomponent reactions . For instance, a three-component reaction of 2-hydroxychalcones, primary amines, and β-ketoesters can be catalyzed by Sc(OTf)3 under green conditions to yield 7-amino-6H-benzo[c]chromen-6-ones. researchgate.netscispace.com Mechanistic studies suggest that this cascade process begins with the formation of a β-enaminone intermediate. This is followed by a Michael addition with the 2-hydroxychalcone, subsequent intramolecular cyclization, dehydration, lactonization, and finally, aromatization to afford the product. scispace.com A notable feature of this reaction is that it proceeds without the need for an external oxidant for the crucial aromatization step. scispace.com

Diels-Alder reactions also provide a powerful tool for the synthesis of precursors to 6H-benzo[c]chromen-6-ones. A metal-free approach for the synthesis of substituted 6H-benzo[c]chromenes involves an intermolecular Diels-Alder cycloaddition between 3-vinyl-2H-chromenes and a dienophile, followed by oxidative aromatization. rsc.org Theoretical investigations using Density Functional Theory (DFT) calculations have been employed to study the mechanism of this reaction. These calculations have confirmed a concerted and slightly asynchronous transition state for the cycloaddition, and the energetic analysis of these transition states aligns with the experimentally observed regioselectivity and reactivity. rsc.org

Radical cyclizations offer another avenue to the 6H-benzo[c]chromene scaffold. A method involving a C–H sulfenylation of o-benzyl-protected phenols followed by a photocatalyzed radical cyclization has been developed. acs.org Mechanistic studies indicate that the reaction is initiated by a single-electron transfer to a sulfonium salt, leading to the formation of an aryl radical through the cleavage of an S–Ar bond. This radical then undergoes a kinetically favored 5-exo-trig cyclization, followed by a ring expansion that is driven by rearomatization to yield the final tricyclic system. acs.org

The table below summarizes some of the key reaction parameters for different synthetic approaches to the 6H-benzo[c]chromen-6-one core.

Reaction TypeKey ReactantsCatalyst/ConditionsMechanistic Highlights
Domino Suzuki-Miyaura Coupling/Lactonizationo-halo-benzoic acid, phenyl boronic acidPalladium nanoparticles, aqueous, aerobicFormation of a biaryl intermediate followed by intramolecular lactonization. researchgate.netchemrxiv.org
Three-Component Reaction2-hydroxychalcones, primary amines, β-ketoestersSc(OTf)3, green conditionsCascade process involving a β-enaminone intermediate, Michael addition, cyclization, and aromatization. researchgate.netscispace.com
Diels-Alder/Aromatization3-vinyl-2H-chromenes, dienophileMetal-free, oxidative aromatizationConcerted, asynchronous cycloaddition confirmed by DFT calculations. rsc.org
Radical Cyclizationo-benzyl-protected phenolsPhotocatalystFormation of an aryl radical, 5-exo-trig cyclization, and subsequent ring expansion. acs.org

Analysis of Reaction Pathways and Identification of Key Intermediates

The identification of reaction pathways and key intermediates is fundamental to understanding and optimizing the synthesis of 6H-benzo[c]chromen-6-ones.

In metal-catalyzed reactions, such as the Suzuki-Miyaura coupling , the formation of a biaryl intermediate is a critical step before the final lactonization. researchgate.net This intermediate is the product of the cross-coupling between an o-halo-benzoic acid and a phenyl boronic acid derivative.

For the three-component synthesis of 7-amino-6H-benzo[c]chromen-6-ones , the proposed mechanism highlights the initial formation of a β-enaminone intermediate from the reaction between a primary amine and a β-ketoester. scispace.com This intermediate then acts as the nucleophile in a Michael addition to a 2-hydroxychalcone. The subsequent steps involve intramolecular cyclization, dehydration, and lactonization to form the final product. scispace.com

In the context of radical cyclizations , the key intermediates are radical species. For example, in the Bu3SnH mediated cyclization of o-(benzyloxy)aryl radicals, a spirodienyl radical intermediate is proposed to be involved. researchgate.net The rearrangement of this intermediate can lead to the formation of different isomers. The subsequent oxidation of the initially formed 6H-benzo[c]chromenes yields the desired 6H-benzo[c]chromen-6-ones. researchgate.net

The table below outlines some of the identified key intermediates in various synthetic routes to the 6H-benzo[c]chromen-6-one core.

Synthetic RouteKey IntermediateDescription
Suzuki-Miyaura Coupling/LactonizationBiaryl compoundFormed from the palladium-catalyzed cross-coupling of an o-halo-benzoic acid and a phenyl boronic acid. researchgate.net
Three-Component Reactionβ-enaminoneFormed from the initial reaction of a primary amine and a β-ketoester, which then participates in a Michael addition. scispace.com
Radical CyclizationSpirodienyl radicalAn intermediate formed during the cyclization of an o-(benzyloxy)aryl radical, which can undergo rearrangement. researchgate.net

Investigation of Stereochemical Outcomes in Derivative Synthesis

While many synthetic routes to the 6H-benzo[c]chromen-6-one core result in aromatic products where stereochemistry is not a factor in the core structure, the synthesis of its saturated or partially saturated derivatives introduces the possibility of stereoisomers.

For instance, in the synthesis of hexahydro-6H-benzo[c]chromen-6-one derivatives, the stereochemical outcome is of significant interest. A diastereodivergent synthesis has been developed that can produce different diastereomers of these compounds with high diastereoselectivity and enantioselectivity. This is achieved through a domino Michael/Michael/hemiacetalization reaction. The stereochemical outcome is controlled by the use of modularly designed organocatalysts.

Advanced Spectroscopic and Chromatographic Characterization Techniques for 3 Butoxy 4 Methyl 6h Benzo C Chromen 6 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, providing precise information about the chemical environment of hydrogen and carbon atoms within a molecule.

Proton NMR (¹H NMR) analysis is critical for identifying the number, connectivity, and chemical environment of hydrogen atoms. While specific spectral data for 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one is not extensively published, analysis of the closely related analogue, 3-butoxy-6H-benzo[c]chromen-6-one, provides a strong basis for spectral interpretation mdpi.com.

The ¹H NMR spectrum of the butoxy analogue in DMSO-d₆ shows characteristic signals for the aromatic protons of the benzo[c]chromen-6-one core, typically appearing in the range of δ 7.00-8.35 ppm mdpi.com. The butoxy side chain is identified by a triplet for the terminal methyl group (CH₃) around δ 0.95 ppm, a multiplet for the adjacent methylene (B1212753) group (CH₂) near δ 1.46 ppm, another multiplet for the next methylene group around δ 1.74 ppm, and a triplet for the methylene group attached to the oxygen (OCH₂) at approximately δ 4.09 ppm mdpi.com.

For this compound, an additional key signal would be expected: a singlet in the region of δ 2.2-2.5 ppm, corresponding to the protons of the methyl group at the C-4 position. The presence of this methyl group would also induce slight shifts in the signals of the adjacent aromatic protons compared to the unsubstituted analogue.

Table 1: Expected ¹H NMR Chemical Shifts for this compound Data extrapolated from the analogue 3-butoxy-6H-benzo[c]chromen-6-one. mdpi.com

Proton Group Expected Chemical Shift (δ ppm) Multiplicity Notes
Aromatic Protons7.00 - 8.35Multiplets, DoubletsSignals corresponding to the fused aromatic rings.
O-CH₂ -CH₂-CH₂-CH₃~4.10TripletMethylene group directly attached to the phenolic oxygen.
O-CH₂-CH₂ -CH₂-CH₃~1.75MultipletMethylene group adjacent to the O-CH₂.
O-CH₂-CH₂-CH₂ -CH₃~1.48MultipletMethylene group adjacent to the terminal methyl group.
O-CH₂-CH₂-CH₂-CH₃ ~0.95TripletTerminal methyl group of the butoxy chain.
Ar-CH₃ 2.20 - 2.50SingletExpected signal for the methyl group at the C-4 position.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a spectrum of the carbon backbone of the molecule. Each unique carbon atom typically produces a distinct signal, allowing for a carbon count and identification of functional groups.

For the related compound 3-butoxy-6H-benzo[c]chromen-6-one, the ¹³C NMR spectrum shows signals for the carbonyl carbon of the lactone at approximately δ 161.1 ppm mdpi.com. Aromatic carbons resonate in the δ 102-153 ppm range, while the carbons of the butoxy group appear upfield: the OC H₂ carbon at δ 68.3 ppm, the two central methylene carbons at δ 31.0 ppm and δ 19.2 ppm, and the terminal methyl carbon at δ 14.2 ppm mdpi.com.

In the spectrum of this compound, the introduction of the methyl group at the C-4 position would result in a new signal in the aliphatic region, typically between δ 15-25 ppm. Furthermore, the C-4 carbon itself would shift and appear as a quaternary carbon signal, and adjacent aromatic carbon signals would experience predictable substituent-induced shifts.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Data extrapolated from the analogue 3-butoxy-6H-benzo[c]chromen-6-one. mdpi.com

Carbon Group Expected Chemical Shift (δ ppm) Notes
C =O (Lactone)~161Carbonyl carbon of the chromenone core.
Aromatic Carbons102 - 153Multiple signals for the carbons of the fused aromatic system.
O-CH₂ -CH₂-CH₂-CH₃~68Methylene carbon directly attached to the oxygen atom.
O-CH₂-CH₂ -CH₂-CH₃~31Methylene carbon of the butoxy chain.
O-CH₂-CH₂-CH₂ -CH₃~19Methylene carbon of the butoxy chain.
O-CH₂-CH₂-CH₂-CH₃ ~14Terminal methyl carbon of the butoxy chain.
Ar-CH₃ 15 - 25Expected signal for the methyl carbon at the C-4 position.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a novel compound. It measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places), which allows for the unambiguous determination of its molecular formula.

For this compound, the molecular formula is C₁₈H₁₈O₃ sigmaaldrich.com. HRMS analysis, often using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The calculated exact mass for this ion is used as a reference. Experimental measurement of the m/z value that matches this calculated mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula. For instance, the related analogue 3-butoxy-6H-benzo[c]chromen-6-one (C₁₇H₁₆O₃) showed a calculated m/z for [M+H]⁺ of 269.1099 and an experimental value of 269.1095, confirming its composition mdpi.com.

Table 3: HRMS Data for this compound

Parameter Value
Molecular FormulaC₁₈H₁₈O₃
Ionization ModeESI+
Adduct[M+H]⁺
Calculated Exact Mass283.1329
Expected Experimental Mass~283.1329 ± 0.0005

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are fundamental for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds like 6H-benzo[c]chromen-6-one derivatives mdpi.com. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

A typical setup for analyzing this compound would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) mdpi.comresearchgate.net. Detection is commonly achieved using a UV detector, as the chromenone core possesses strong UV absorbance researchgate.net. A pure sample should yield a single, sharp peak at a characteristic retention time. The purity is quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all detected peaks. For various analogues in this class, purities exceeding 97% have been reported using this method mdpi.com.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. While HPLC is generally preferred for the purity analysis of larger, less volatile molecules like the target compound, GC-MS is highly effective for analyzing more volatile and thermally stable analogues, impurities, or reaction precursors orgsyn.org.

In the context of the synthesis of 6H-benzo[c]chromen-6-ones, GC-MS can be used to monitor the progress of a reaction by identifying the presence of starting materials or volatile byproducts orgsyn.org. It is particularly useful for the characterization of related, smaller analogues or potential synthetic fragments that may co-exist with the final product. The gas chromatograph separates the components, which are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the positive identification of each separated compound.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QqQ-MS/MS) for Trace Analysis and Metabolite Identification of Related Compounds

Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful analytical technique for the detection and quantification of compounds at trace levels and for the identification of their metabolites in complex biological matrices. mdpi.comlcms.czmdpi.com The high separation efficiency of UHPLC combined with the sensitivity and specificity of triple quadrupole (QqQ) mass spectrometry makes it an ideal method for such analyses. mdpi.comresearchgate.net

In the context of analyzing 6H-benzo[c]chromen-6-one derivatives, UHPLC-QqQ-MS/MS would be employed for pharmacokinetic studies and to identify products of in-vivo or in-vitro metabolism. The process typically involves a simplified sample preparation, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), to isolate the analytes from the matrix. mdpi.comlcms.czwaters.com Chromatographic separation is achieved on a suitable column, such as a C18 column, using a gradient elution of mobile phases like water and acetonitrile, often with additives like formic acid to improve ionization. lcms.czwaters.com

The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. For quantitative analysis, the Multiple Reaction Monitoring (MRM) mode is used, which provides high selectivity and sensitivity. mdpi.comlcms.cz This involves monitoring a specific precursor ion-to-product ion transition for the target analyte and its deuterated internal standard. For metabolite identification, product ion scans are conducted to obtain fragmentation spectra of potential metabolites, which can then be elucidated based on mass shifts from the parent compound. Common metabolic pathways for related compounds include hydroxylation, demethylation, and glucuronidation.

While specific experimental data for this compound is not available, the table below illustrates the expected MRM parameters for the parent compound and a potential hydroxylated metabolite.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound297.14241.1020Quantification
This compound297.14185.0535Confirmation
Hydroxylated Metabolite313.14257.1020Metabolite Screening

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. pressbooks.pub For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its distinct structural features.

The most prominent peak is expected to be the carbonyl (C=O) stretch of the lactone ring. In the parent compound, 6H-benzo[c]chromen-6-one, and its derivatives, this absorption typically appears in the range of 1725-1733 cm⁻¹. orgsyn.org Hydroxylated derivatives show this peak at slightly lower wavenumbers, between 1678 and 1691 cm⁻¹. nih.gov Other significant absorptions include C-H stretching vibrations for both the aromatic ring and the aliphatic butoxy and methyl groups. Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.orglibretexts.org

The presence of the aromatic system is further confirmed by C=C stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The ether linkage (Ar-O-C) of the butoxy group will produce a strong, characteristic C-O stretching band, typically observed between 1200 and 1250 cm⁻¹. pressbooks.puborgsyn.org

The table below summarizes the expected key IR absorption bands for this compound.

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3020 - 3100C-H StretchAromatic
2850 - 2960C-H StretchAliphatic (Butoxy, Methyl)
~1725C=O StretchLactone Carbonyl
1450 - 1600C=C StretchAromatic Ring
~1240C-O StretchAryl Ether (Butoxy)

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial chiroptical technique for determining the absolute configuration of chiral molecules in solution. This method relies on the differential absorption of left and right circularly polarized light by a chiral compound. As many natural and synthetic 6H-benzo[c]chromen-6-one derivatives are chiral, ECD plays a vital role in their stereochemical characterization. beilstein-journals.org

The assignment of absolute configuration using ECD involves a comparison of the experimentally measured spectrum with theoretical spectra generated by quantum chemical calculations. beilstein-journals.org For a molecule like this compound, if it were to possess a chiral center (for instance, through substitution creating a stereocenter), the process would be as follows:

Conformational Search: A thorough search for all stable conformers of the molecule is performed.

Quantum Chemical Calculations: The ECD spectrum for each stable conformer of a chosen enantiomer (e.g., the R-enantiomer) is calculated using time-dependent density functional theory (TD-DFT).

Boltzmann Averaging: The calculated spectra of the individual conformers are averaged based on their Boltzmann population to generate the final theoretical spectrum for that enantiomer.

Comparison: The theoretical spectrum is then compared with the experimental ECD spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer allows for the assignment of the R absolute configuration to the sample. An inverted match would indicate the S configuration.

This comparative approach provides a reliable, non-destructive method for the unambiguous assignment of absolute stereochemistry. beilstein-journals.org

MethodData OutputPurpose
Experimental ECD MeasurementECD Spectrum (Δε vs. Wavelength)Provides the chiroptical fingerprint of the unknown sample.
Computational ECD Calculation (TD-DFT)Calculated ECD Spectrum for a known enantiomer (e.g., R)Provides a theoretical spectrum for comparison.
Spectral ComparisonAssignment of Absolute Configuration (R or S)Determines the 3D arrangement of atoms in the chiral molecule.

Emerging Research Directions and Chemical Applications of 6h Benzo C Chromen 6 One Derivatives

Development of Novel Organic Materials Components Utilizing Benzo[c]chromen-6-one Scaffolds

The benzo[c]chromen-6-one framework is known to be a component of molecules with interesting photophysical properties, such as fluorescence, making them candidates for organic materials like dyes. nih.gov However, there is currently no specific research detailing the integration or performance of 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one in the development of novel organic materials. The influence of the butoxy and methyl groups on properties such as luminescence, thermal stability, or conductivity remains uncharacterized.

Applications in Catalysis and Advanced Organic Synthesis

Various synthetic methods, including metal-catalyzed reactions, have been developed to construct the 6H-benzo[c]chromen-6-one core. orgsyn.orgresearchgate.net These methods highlight the importance of this class of compounds in organic synthesis. Nevertheless, studies employing this compound as a catalyst, ligand, or a key intermediate in advanced organic synthesis are not documented in the available literature.

Exploration of the Benzo[c]chromen-6-one Scaffold in Chemical Probe Development

Derivatives of 6H-benzo[c]chromen-6-one are being explored for their biological activities, which can be a precursor to developing chemical probes. mdpi.comnih.gov For instance, various alkoxylated derivatives have been synthesized to probe biological systems. mdpi.com However, specific research into the use of this compound as a chemical probe for detecting specific analytes or imaging biological processes has not been reported.

Design and Engineering of Functional Molecular Systems Incorporating Benzo[c]chromen-6-one Units

The design of functional molecular systems often relies on incorporating scaffolds with desirable electronic and structural properties. The 6H-benzo[c]chromen-6-one unit, with its rigid, planar structure, presents a potentially useful building block. nih.gov At present, there is a lack of published research on the design, synthesis, or analysis of functional molecular systems that specifically incorporate the this compound unit.

Q & A

Q. What are the established synthetic routes for 3-butoxy-4-methyl-6H-benzo[c]chromen-6-one, and how can its purity be validated?

The synthesis of benzo[c]chromen-6-one derivatives typically involves cyclocondensation reactions. For example, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde can react with 1,3-bis(silyloxy)-1,3-butadienes to form the benzo[c]chromen-6-one core . For derivatives like 3-butoxy-4-methyl-substituted compounds, modular domino reactions (e.g., Michael/Michael/hemiacetalization cascades) catalyzed by multifunctional organocatalysts (MDOs) are effective, yielding high diastereo- and enantioselectivity . Purity validation requires techniques such as HPLC, NMR (to confirm substituent positions), and mass spectrometry. Crystallographic analysis (e.g., monoclinic space group C2/c) can resolve structural ambiguities .

Q. How can the fluorescence properties of this compound be characterized, and what factors influence its emission profile?

Fluorescence characterization involves spectrofluorometry to measure excitation/emission wavelengths and quantum yields. Substituents significantly affect fluorescence: electron-donating groups (e.g., hydroxy or alkoxy) enhance emission, while electron-withdrawing groups or bulky substituents (e.g., tert-butyl) may quench it . For example, 4-hydroxy-substituted analogues exhibit fluorescence enhancement upon metal binding (e.g., Fe³⁺), whereas 3,8-dihydroxy derivatives show quenching, indicating substituent-dependent behavior . Solvent polarity and pH should also be optimized to stabilize the excited state.

Q. What analytical techniques are critical for structural elucidation of benzo[c]chromen-6-one derivatives?

Key techniques include:

  • X-ray crystallography : Resolves bond angles (e.g., C3B–C4B–C5B = 116.74°) and crystal packing interactions (e.g., hydrogen bonds and π-π stacking) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methyl or butoxy groups) and confirms stereochemistry.
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., C₁₃H₈O₃ for 3-hydroxy derivatives) .

Advanced Research Questions

Q. How do substituent effects (e.g., butoxy vs. hydroxy groups) modulate metal-binding affinity and fluorescence response in benzo[c]chromen-6-one derivatives?

Substituents dictate coordination geometry and electronic interactions. For instance, 3-hydroxy derivatives bind Fe³⁺ via phenolic oxygen, causing fluorescence quenching due to photoinduced electron transfer (PET) . In contrast, alkoxy groups (e.g., butoxy) may sterically hinder metal coordination or alter electron density, reducing sensitivity. Competitive titration experiments (e.g., with EDTA) and DFT calculations can quantify binding constants (Kd) and map electronic transitions .

Q. What experimental strategies address discrepancies in fluorescence data for benzo[c]chromen-6-one derivatives across studies?

Discrepancies often arise from solvent effects, impurities, or inconsistent metal concentrations. To mitigate:

  • Standardize solvent systems (e.g., DMSO:water ratios).
  • Use chelators (e.g., deferoxamine) to control free metal ion concentrations.
  • Validate purity via HPLC before fluorescence assays. For example, (±)-7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)benzo[c]chromen-6-one showed fluorescence enhancement only after rigorous purification .

Q. How can domino reaction cascades be optimized for stereoselective synthesis of hexahydro-benzo[c]chromen-6-one derivatives?

Modular domino reactions (e.g., Michael/Michael/hemiacetalization) require precise catalyst selection. Chiral MDOs like bifunctional thiourea catalysts enforce stereocontrol, achieving up to 98:2 dr and >99% ee . Reaction parameters (temperature, solvent polarity) must be tuned to stabilize transition states. Post-reaction oxidation (e.g., with MnO₂) converts intermediates to the desired chromenone .

Q. What in vitro models are suitable for evaluating the bioactivity of this compound in enzyme inhibition studies?

  • Cholinesterase inhibition : Use human acetylcholinesterase (AChE) assays with Ellman’s reagent to measure IC₅₀ values. Derivatives like 6H-benzo[c]chromen-6-one have shown inhibitory potential, suggesting structural analogs could be explored .
  • Estrogen receptor (ER) binding : Radioligand displacement assays (e.g., with ³H-estradiol) assess ERα/ERβ selectivity. 3,8-Dihydroxy derivatives exhibit ERβ agonism, indicating substituent positioning is critical .

Q. What mechanistic insights support the use of benzo[c]chromen-6-one derivatives as radioprotective agents?

Palomid derivatives (e.g., SG00526) mitigate radiation toxicity by scavenging reactive oxygen species (ROS) and modulating DNA repair pathways. In vivo studies in murine models show reduced lipid peroxidation and improved survival rates post-irradiation. Mechanistic studies involve ROS detection assays (e.g., DCFH-DA) and transcriptomic analysis of DNA repair genes (e.g., ATM/ATR) .

Methodological Considerations

  • Contradictions in metal interaction data : Hydroxy-substituted derivatives may show variable quenching/enhancement depending on metal oxidation state (e.g., Fe²⁺ vs. Fe³⁺) .
  • Synthetic scalability : Domino reactions offer efficiency but require optimization for gram-scale synthesis .
  • Biological relevance : Prioritize assays mimicking physiological conditions (e.g., serum protein binding studies) to validate therapeutic potential .

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